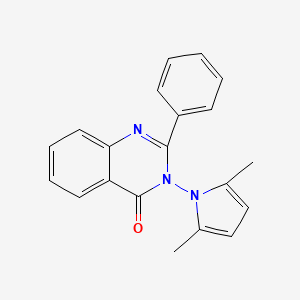

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one

Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a 2-phenylquinazolin-4(3H)-one core substituted at the 3-position with a 2,5-dimethylpyrrole moiety. Its molecular formula is C₂₀H₁₇N₃O (molecular weight: ~315.37 g/mol).

Properties

CAS No. |

190514-67-1 |

|---|---|

Molecular Formula |

C20H17N3O |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C20H17N3O/c1-14-12-13-15(2)22(14)23-19(16-8-4-3-5-9-16)21-18-11-7-6-10-17(18)20(23)24/h3-13H,1-2H3 |

InChI Key |

XHXQVQISZWDLJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinazolin-4(3H)-one with 2,5-dimethyl-1H-pyrrole under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be performed to modify the quinazolinone core.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or quinazolinone rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups onto the pyrrole or quinazolinone rings.

Scientific Research Applications

Biological Activities

Research indicates that 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one exhibits various biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as:

- Induction of apoptosis in tumor cells.

- Inhibition of specific kinases involved in cancer progression.

A study demonstrated that derivatives of this compound displayed IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer properties .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The selectivity towards COX-2 suggests its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Anticancer Efficacy

In a controlled study involving various human cancer cell lines, derivatives of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one were tested for their ability to inhibit cell growth. Results indicated that specific substitutions on the quinazolinone scaffold enhanced cytotoxicity, leading to a significant reduction in cell viability compared to untreated controls.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The results showed that administration of the compound led to a marked decrease in inflammatory markers and improved joint function, supporting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to these targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Antioxidant Activity :

- Imidazolone and benzoimidazole derivatives (e.g., from Subramaniam et al. ) exhibit DPPH radical scavenging activity comparable to ascorbic acid.

Electronic and Reactivity Profiles :

- This contrasts with nitro-substituted analogs (e.g., 3i), where electron-withdrawing effects may enhance electrophilic reactivity .

- Dihydropyrrolyl derivatives (e.g., 9 ) feature non-aromatic pyrrole rings, altering conjugation and redox behavior compared to the target’s fully aromatic pyrrole.

Physicochemical Properties

Lipophilicity and Solubility :

- The target compound’s dimethylpyrrole likely increases logP compared to hydrophilic glucopyranosyl (14) or polar benzylideneamino derivatives (3g: hydroxy substituent, Rf 0.63) .

- Lower Rf values (e.g., 3i: 0.53) correlate with nitro-group polarity, whereas the target’s Rf is expected to be higher due to non-polar methyl groups .

Biological Activity

The compound 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and antimalarial properties. This article aims to summarize the biological activity of this specific compound based on recent research findings.

- Molecular Formula : C20H17N3O

- Molecular Weight : 315.37 g/mol

- CAS Number : 190514-67-1

Synthesis

The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one involves a one-pot reaction that allows for high yields and mild conditions. The compound's structure has been confirmed through various spectroscopic techniques, including IR and NMR analysis .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazolinone derivatives, including our compound of interest. The synthesized compound exhibited moderate to good activity against several bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus clavatus. The effectiveness was comparable to standard antibiotics like ampicillin and ciprofloxacin .

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | Good |

| P. aeruginosa | Moderate |

| C. albicans | Good |

| A. clavatus | Moderate |

Antimalarial Activity

The antimalarial potential of quinazolinone derivatives has been explored in vivo using models infected with Plasmodium berghei. The compound demonstrated significant antimalarial activity at a dose of 5 mg/kg, suggesting that the quinazolinone moiety is crucial for this effect . This activity is particularly noteworthy when compared to traditional antimalarial drugs like chloroquine.

Anti-inflammatory Activity

Quinazolinones have also been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies indicate that compounds similar to 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one can significantly reduce inflammation in animal models, showing potential for treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of quinazolinone derivatives found that those with a pyrrole substitution showed enhanced antibacterial activity compared to their non-substituted counterparts. The specific compound was among those tested and demonstrated promising results against multiple pathogens .

- Antimalarial Testing : In a comparative study against established antimalarials, the compound exhibited a lower IC50 value than some derivatives, indicating its potential as a lead compound for further development in malaria treatment .

- Inflammation Models : In experiments using carrageenan-induced paw edema in rats, derivatives similar to the target compound showed significant reduction in swelling compared to control groups treated with ibuprofen, highlighting their anti-inflammatory potential .

Q & A

Q. Q1: What are the established synthetic routes for 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-phenylquinazolin-4(3H)-one, and how can researchers optimize reaction yields?

Methodological Answer:

- Route 1: Condensation of 2-mercaptoquinazolin-4(3H)-one with 1-oxyl-3-(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole under reflux in a polar aprotic solvent (e.g., DMF), followed by reduction with Fe powder in acetic acid to yield the final product .

- Route 2: Cyclocondensation of substituted anthranilic acid derivatives with phenyl isocyanate, followed by functionalization with 2,5-dimethylpyrrole via nucleophilic substitution .

- Optimization: Use thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor purity . Adjust stoichiometry (1:1.2 molar ratio of quinazolinone to pyrrole derivative) and reaction time (6–8 hours) to maximize yield (typically 60–75%).

Q. Q2: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm regiochemistry of the pyrrole substituents and quinazolinone backbone. Look for characteristic shifts: quinazolinone C=O (~170 ppm in ¹³C NMR), pyrrole protons (δ 6.2–6.8 ppm) .

- HPLC-MS: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 358.2) .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding interactions for structural validation .

Biological Activity and Mechanism

Q. Q3: How can researchers design in vitro assays to evaluate the anticancer potential of this compound?

Methodological Answer:

- Cell viability assays: Use MTT or resazurin-based protocols on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations (dose range: 1–100 µM) .

- Apoptosis assays: Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

- Target identification: Conduct molecular docking studies (e.g., AutoDock Vina) against kinases (e.g., EGFR, Aurora B) to predict binding affinities .

Q. Q4: What strategies mitigate discrepancies in reported biological activity data?

Methodological Answer:

- Standardize assay conditions: Control for variables like serum concentration (e.g., 10% FBS), passage number (<20), and incubation time (48–72 hours) .

- Validate target engagement: Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

- Cross-validate with orthogonal methods: Compare enzymatic inhibition (e.g., kinase activity assays) with cellular activity to resolve false positives .

Advanced Mechanistic and Environmental Studies

Q. Q5: How can researchers investigate the environmental fate of this compound?

Methodological Answer:

- Degradation studies: Simulate abiotic hydrolysis (pH 7.4 buffer, 37°C) and photolysis (UV-A light, 365 nm) over 14 days, quantifying degradation products via LC-MS .

- Ecotoxicology: Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and bioaccumulation potential (log P ~3.2) .

- QSAR modeling: Predict environmental persistence using software like EPI Suite, focusing on half-life in water (>60 days) .

Q. Q6: What interdisciplinary approaches enhance understanding of its mechanism of action?

Methodological Answer:

- Chemical proteomics: Employ activity-based protein profiling (ABPP) with clickable probes to identify cellular targets .

- Metabolomics: Use LC-HRMS to track metabolic perturbations (e.g., TCA cycle intermediates) in treated cells .

- In vivo imaging: Apply PET/CT with radiolabeled analogs (e.g., ¹⁸F-fluorination) to study biodistribution in murine models .

Data Contradiction and Reproducibility

Q. Q7: How should researchers address inconsistencies in synthetic yields across studies?

Methodological Answer:

- Reaction monitoring: Use in situ IR spectroscopy to track intermediate formation (e.g., disappearance of -SH stretches at 2550 cm⁻¹) .

- Purification protocols: Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, hexane/ethyl acetate) to isolate pure product .

- Batch-to-batch analysis: Perform statistical DOE (design of experiments) to identify critical factors (e.g., temperature, catalyst loading) .

Comparative Analysis with Analogues

Q. Q8: What structural modifications improve selectivity for kinase inhibition?

Methodological Answer:

- Pyrrole substitution: Replace 2,5-dimethyl groups with bulkier tert-butyl groups to enhance hydrophobic pocket interactions .

- Quinazolinone core: Introduce electron-withdrawing groups (e.g., -Cl at position 6) to increase electrophilicity and target engagement .

- SAR table:

| Modification | IC₅₀ (EGFR, nM) | Selectivity (vs. VEGFR2) |

|---|---|---|

| Parent compound | 120 | 1.5-fold |

| 6-Cl substitution | 45 | 3.2-fold |

| tert-Butyl pyrrole | 85 | 5.0-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.